2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide
Description
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a thiazole-based acetamide derivative characterized by a 4-chlorobenzylthio substituent on the thiazole ring and a 3-fluorophenyl group attached via an acetamide linkage. This compound belongs to a class of sulfur-containing heterocycles, which are frequently explored for their biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated acetamide precursors, as seen in analogous compounds .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-6-4-12(5-7-13)10-24-18-22-16(11-25-18)9-17(23)21-15-3-1-2-14(20)8-15/h1-8,11H,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYWSYTTIGPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas.
Introduction of Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via nucleophilic substitution reactions.
Formation of Acetamide: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, showing promising results.
Evaluation Results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria, as well as certain fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms.
Mechanisms of Action:
- Induction of Apoptosis : The compound activates caspases and modulates Bcl-2 family proteins, leading to programmed cell death.
- Inhibition of Cell Proliferation : In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116).
Case Study Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating a potent effect compared to standard chemotherapeutics such as doxorubicin .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cancer metabolism, particularly dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis in rapidly dividing cells, making it a target for anticancer therapies.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and its biological targets. These studies provide insights into the structure-activity relationship and help predict the efficacy of the compound in inhibiting target enzymes and receptors.
Key Findings from Molecular Docking:
- The compound demonstrated favorable binding affinities with key targets involved in cancer progression and microbial resistance.
- The docking studies revealed potential interactions with amino acid residues critical for enzyme activity, which could inform future modifications to enhance efficacy .
Future Research Directions
Given the promising biological activities of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide , several areas for future research can be identified:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Structure Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- Combination Therapies : Investigating the synergistic effects of this compound when used in combination with existing antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives reported in the literature. Key analogues include:
Key Observations :
- Core Heterocycle: The target compound’s thiazole core is distinct from analogues with thiadiazole , quinazolinone , or triazole backbones.
- Substituent Effects: The 4-chlorobenzylthio group in the target compound is shared with compound 5j and quinazolinone derivative 5 , suggesting a preference for chlorinated aromatic moieties in enhancing stability or target binding.
- Acetamide Modifications: The 3-fluorophenyl group on the acetamide moiety differentiates it from compounds linked to phenoxy (e.g., 5j ) or methoxybenzyl groups (e.g., 5 ). Fluorine’s electronegativity may alter electronic properties or metabolic resistance.
Physicochemical Properties
- However, structurally similar compounds with chlorobenzylthio groups (e.g., 5j: 138–140°C ) exhibit moderate melting points, likely due to strong intermolecular van der Waals forces and hydrogen bonding.
- Crystallography : Analogous thiazol-2-yl acetamides, such as 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide, exhibit twisted conformations between aromatic rings (e.g., 79.7° dihedral angle ), which may influence solubility and packing efficiency.
Biological Activity
The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H14ClFN2OS
- Molecular Weight: 320.80 g/mol
This compound features a thiazole ring, a chlorobenzyl group, and a fluorophenyl moiety, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. A study highlighted that chloroacetamides, including those with substituted phenyl rings, showed varying effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The presence of halogenated substituents, such as the chlorobenzyl group in this compound, enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Anticancer Activity
The thiazole moiety has been associated with anticancer properties. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of electronegative groups like chlorine is crucial for enhancing the cytotoxic activity against cancer cells.
Table 2: Cytotoxicity of Thiazole Compounds
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity.
- Receptor Binding: It can bind to cellular receptors, altering signal transduction pathways that lead to cellular responses such as apoptosis.
- Gene Expression Modulation: The compound may influence gene expression related to cell growth and differentiation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research indicates that:
- The position and nature of substituents on the phenyl ring significantly affect antimicrobial and anticancer activities.
- Halogenated groups enhance lipophilicity, improving membrane permeability and bioactivity.
A study focusing on various substituted phenyl-thiazoles found that those with halogen substitutions exhibited superior activity against pathogenic microorganisms due to enhanced interaction with cellular targets .
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy: A study demonstrated that thiazole derivatives with chlorinated phenyl groups showed promising results against resistant strains of bacteria, indicating potential for developing new antibiotics .
- Cytotoxicity in Cancer Models: In vitro studies revealed that specific thiazole derivatives induced significant cytotoxic effects on cancer cells, suggesting their potential use in chemotherapy regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
